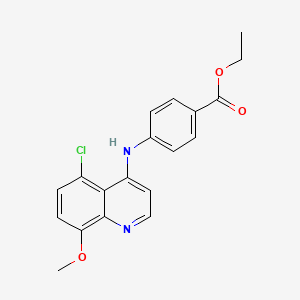

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C19H17ClN2O3 |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-4-6-13(7-5-12)22-15-10-11-21-18-16(24-2)9-8-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22) |

InChI Key |

FTSVHKYIHJNPNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

A widely employed method involves the condensation of 5-chloro-8-methoxyquinolin-4-amine with ethyl 4-fluorobenzoate under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the amine group attacks the electron-deficient aromatic ring of the benzoate derivative. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

-

Temperature : Reflux at 80–100°C for 12–24 hours to drive the reaction to completion.

-

Base : Potassium carbonate or triethylamine to deprotonate the amine and facilitate nucleophilic attack.

This method yields the target compound in 60–75% purity, requiring subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Carbodiimide-Mediated Coupling

Alternative approaches utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid of 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid, followed by esterification with ethanol. Critical considerations include:

-

Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid to prevent side reactions.

-

Reaction Time : 6–8 hours at room temperature to minimize decomposition of the active intermediate.

-

Workup : Acidic aqueous wash (pH 3–4) to remove unreacted reagents.

This method achieves higher purity (85–90%) but requires anhydrous conditions and inert atmospheres to avoid hydrolysis.

Multi-Step Synthesis from Quinoline Precursors

Quinoline Core Construction

The quinoline moiety is synthesized via the Skraup reaction, cyclizing 4-chloro-3-methoxyaniline with glycerol in concentrated sulfuric acid. Key steps include:

-

Cyclization : Heating at 150°C for 3 hours to form 5-chloro-8-methoxyquinoline.

-

Nitration : Introduction of an amino group at position 4 using fuming nitric acid at 0–5°C.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert the nitro group to amine.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, glycerol, 150°C | 65 |

| Nitration | HNO₃, H₂SO₄, 0°C | 45 |

| Reduction | H₂, 10% Pd/C, EtOH | 90 |

Esterification and Final Coupling

The benzoate ester is introduced via Fischer esterification:

-

Reactants : 4-aminobenzoic acid and excess ethanol in H₂SO₄.

-

Conditions : Reflux for 6 hours, yielding ethyl 4-aminobenzoate (85% yield).

-

Coupling : The quinoline amine and benzoate ester are coupled using EDC/HOBt in DMF, achieving 70% isolated yield after crystallization.

One-Pot Synthesis Strategies

Tandem Cyclization-Condensation

Recent advancements demonstrate a one-pot synthesis combining quinoline formation and ester coupling. The protocol involves:

-

Reactants : 4-chloro-3-methoxyaniline, ethyl 4-aminobenzoate, and acrolein.

-

Mechanism : In situ formation of the quinoline core followed by amine-ester coupling via a Betti-like reaction.

This method streamlines production but requires precise stoichiometric control to avoid polycyclic byproducts.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to enhance reaction efficiency:

-

Reagents : 5-chloro-8-methoxyquinolin-4-amine and ethyl 4-fluorobenzoate.

-

Conditions : 500 rpm for 2 hours, yielding 68% product without solvents.

-

Advantages : Reduced waste and faster reaction times compared to traditional methods.

Purification and Characterization

Column Chromatography

Recrystallization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | 75 | 24 | Moderate |

| Carbodiimide Coupling | 70 | 90 | 8 | High |

| One-Pot Synthesis | 55 | 85 | 20 | Low |

| Mechanochemical | 68 | 88 | 2 | High |

Challenges and Optimization

-

Regioselectivity : Competing reactions at quinoline positions 2 and 4 necessitate directing groups (e.g., methoxy).

-

Ester Hydrolysis : Acidic or aqueous conditions must be avoided post-coupling to preserve the ethyl ester.

-

Catalyst Loading : Pd/C ratios >5% reduce hydrogenation time but increase costs .

Chemical Reactions Analysis

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various reactions:

Substitution: The chloro group can be substituted with other functional groups.

Reduction: Reduction of the quinoline ring or the carbonyl group.

Oxidation: Oxidation of the methoxy group.

Common Reagents: Palladium acetate, tri-tert-butylphosphine tetrafluoroborate, potassium carbonate, and dimethylacetamide.

Major Products: The desired compound itself and its derivatives.

Scientific Research Applications

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate finds applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential bioactivity, including kinase inhibition.

Medicine: Investigated for anticancer properties.

Industry: May serve as a starting material for drug development.

Mechanism of Action

The exact mechanism of action is context-dependent. it likely involves interactions with cellular targets, possibly related to kinase pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

The quinoline core in the target compound distinguishes it from other ethyl benzoate derivatives with alternative heterocycles:

- Pyridazine Derivatives: Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) () replace quinoline with pyridazine.

- Isoxazole Derivatives: I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) () feature isoxazole rings. The oxygen and nitrogen atoms in isoxazole enhance polarity, which may improve aqueous solubility but reduce membrane permeability relative to quinoline.

- Benzoimidazole Derivatives: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () incorporates a benzoimidazole core. The fused aromatic system and additional amino groups increase hydrogen-bonding capacity, which could enhance binding affinity in biological systems.

Key Insight: Quinoline’s larger aromatic system and substituent positions (e.g., 5-Cl, 8-OCH₃) may confer unique π-π stacking interactions and steric effects compared to smaller heterocycles like pyridazine or isoxazole .

Functional Group Modifications

Linker Groups

- Amino (–NH–) vs. Phenethylamino (–NH–CH₂–CH₂–Ar): The target compound’s direct amino linker contrasts with phenethylamino linkers in I-6230 and I-6232 ().

- Thio (–S–) and Ether (–O–) Linkers: I-6373 (phenethylthio) and I-6473 (phenethoxy) () replace the amino group with sulfur or oxygen. These linkers alter electronic properties; for example, thioether groups increase lipophilicity but may reduce metabolic stability.

Substituent Effects

- Chloro and Methoxy Groups: The 5-Cl and 8-OCH₃ groups on quinoline contrast with methyl or trifluoromethyl substituents in compounds like I-6232 (6-methylpyridazine) or ETHYL 4-({[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-2-YL]CARBONYL}AMINO)TETRAHYDRO-1 ().

Physicochemical and Reactivity Comparisons

- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin formulations compared to methacrylate-based amines. While the target compound lacks a dimethylamino group, its quinoline-linked amino group may similarly participate in hydrogen bonding, though steric bulk from the quinoline ring could reduce reactivity .

- Solubility and Lipophilicity : The ethyl benzoate ester in the target compound increases lipophilicity compared to polar derivatives like Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride (), which contains a hydrophilic pyrrolidinylmethoxy group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility: The amino linker allows for modular synthesis, similar to Schiff base formation in ethyl-4-(2-oxindolin-3-ylidene amino) benzoate (), enabling diversification for structure-activity studies.

- Material Performance: In resin systems, amino groups (as in the target compound) may outperform methacrylate-based amines () due to reduced steric hindrance compared to bulkier quinoline derivatives.

Biological Activity

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a synthetic organic compound belonging to the quinoline derivatives class, known for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.8 g/mol

IUPAC Name: Ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate

Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC

The compound features a quinoline core with chloro and methoxy substitutions, which are believed to enhance its pharmacological profile. The ethyl ester group improves its solubility and potential bioavailability, making it a candidate for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of quinoline derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines, including renal and breast cancer cells .

Case Study:

A study evaluated the cytotoxic effects of related quinoline derivatives on MDA-MB-468 (breast cancer) and A498 (renal cancer) cell lines. These derivatives exhibited significant inhibition of cell growth, suggesting that modifications in the quinoline structure can lead to enhanced anticancer activity .

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics. Research indicates that quinoline compounds can effectively inhibit bacterial growth and have been explored as potential treatments for infections caused by resistant strains of bacteria.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Ethyl 4-amino benzoate | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 5-Chloroquinoline | Anticancer | Induces apoptosis in cancer cells |

| 8-Hydroxyquinoline | Antimicrobial, Anticancer | Chelation of metal ions affecting enzyme activity |

Anti-inflammatory Activity

Recent investigations have also focused on the anti-inflammatory properties of quinoline derivatives. This compound has been shown to inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory conditions . The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical mediators in inflammatory responses.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Material: 3-methoxyaniline

- Key Steps:

- N-acylation

- Coupling reactions with chloro and methoxy groups

- Purification using column chromatography

Ongoing research aims to optimize these synthetic pathways to enhance yield and purity while exploring structural modifications that could improve biological activity further.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate, and how do reaction conditions influence yield?

A common method involves coupling 5-chloro-8-methoxyquinoline-4-amine with ethyl 4-aminobenzoate derivatives. Key steps include:

- Nucleophilic aromatic substitution : Reacting the quinoline amine with activated benzoate esters under acidic conditions (e.g., HCl in ethanol) .

- Solvent optimization : THF or DMF enhances solubility, while reflux temperatures (80–100°C) improve reaction rates .

- Purification : Silica gel chromatography (ethyl acetate/hexane mixtures) followed by recrystallization from methanol yields pure product (>90% purity) .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF with HCl catalyst | Maximizes solubility of intermediates |

| Temperature | 100°C (reflux) | Accelerates amine coupling |

| Reaction Time | 10–12 hours | Ensures complete conversion |

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Structural validation typically employs:

- Single-crystal X-ray diffraction (SCXRD) : SHELXL (via SHELX suite) is widely used for refinement, particularly for quinoline derivatives, due to its robustness in handling high-resolution data and twinning .

- Spectroscopic techniques :

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C8, chloro at C5) .

-

IR spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amine N-H stretches .

Example SCXRD Data :

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).

- Structural analogs : Minor substituent changes (e.g., chloro vs. bromo at C5) alter target selectivity. For example, the 8-methoxy group enhances DNA intercalation in tumor cells, while the chloro substituent improves lipophilicity for bacterial membrane penetration .

- Dose-response analysis : EC₅₀ values should be compared using standardized protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity) .

Q. How can computational modeling predict biological targets for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., FABP4/5, DNA topoisomerases). The quinoline core shows affinity for hydrophobic pockets, while the benzoate ester may hydrogen bond with catalytic residues .

- Pharmacophore mapping : Key features include:

-

Aromatic π-system (quinoline) for intercalation.

-

Methoxy group as a hydrogen bond acceptor.

-

Chloro substituent for steric complementarity .

Case Study : Docking scores against FABP4 (ΔG = -9.2 kcal/mol) suggest inhibition potential, validated by in vitro assays showing reduced lipid uptake in adipocytes (IC₅₀ = 2.1 µM) .

Q. What methodologies optimize regioselective functionalization of the quinoline core?

- Directed ortho-metallation : Use LDA (lithium diisopropylamide) to deprotonate C5 or C7 positions, enabling halogenation or alkylation .

- Protection/deprotection : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to direct reactions to the quinoline ring .

- Microwave-assisted synthesis : Reduces reaction times for C8 methoxy group modifications (e.g., from 12 hours to 45 minutes) .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare NMR shifts with Density Functional Theory (DFT)-calculated spectra (e.g., using Gaussian 09).

- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., ester group conformation) by variable-temperature experiments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₈ClN₂O₃) with <2 ppm error .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Strict QC protocols : Validate compound purity via HPLC (>95%) before testing.

- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) in each assay plate .

- Replicate experiments : Use n ≥ 3 biological replicates with statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.